Comparative Antiproliferative Potency: 3-(4-Fluoroanilino)indol-2-one vs. SU5205 (VEGFR2 Inhibitor) in Cancer Cell Lines
While 3-(4-Fluoroanilino)indol-2-one is a structural precursor to SU5205, the two compounds exhibit distinct potency profiles. 3-(4-Fluoroanilino)indol-2-one has been reported to inhibit cell proliferation in breast cancer cell lines with IC50 values ranging from 22.75 to 25.18 µM . In contrast, SU5205 (3-(4-Fluorobenzylidene)indolin-2-one), which contains a benzylidene linkage instead of an imino group, inhibits VEGFR2 with an IC50 of 9.6 µM in cell-free assays [1]. This direct comparison of potencies in different assay systems highlights that the 3-iminoindolin-2-one scaffold (the target compound) offers a different activity profile than its benzylidene counterpart, making it a more suitable starting point for developing non-VEGFR2-targeted anticancer agents.
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | 22.75 - 25.18 µM |
| Comparator Or Baseline | SU5205 (3-(4-Fluorobenzylidene)indolin-2-one) with IC50 = 9.6 µM (VEGFR2 inhibition) |
| Quantified Difference | Target compound is ~2.4-2.6x less potent against VEGFR2 than SU5205, indicating divergent target engagement. |
| Conditions | Target compound: Breast cancer cell line proliferation assay; Comparator: Cell-free VEGFR2 inhibition assay |
Why This Matters
This differentiation in potency and target profile is crucial for researchers seeking to avoid VEGFR2 inhibition and explore alternative anticancer mechanisms, thereby informing compound selection for specific pathway studies.
- [1] InvivoChem. (n.d.). SU5205 (VEGFR2 Inhibitor). Product Page. View Source
